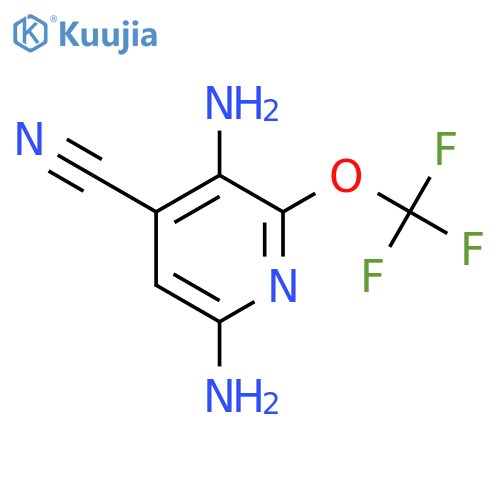

Cas no 1804544-34-0 (4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine)

1804544-34-0 structure

商品名:4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine

CAS番号:1804544-34-0

MF:C7H5F3N4O

メガワット:218.136010885239

CID:4911579

4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H5F3N4O/c8-7(9,10)15-6-5(13)3(2-11)1-4(12)14-6/h1H,13H2,(H2,12,14)

- InChIKey: QXDULTVYYGXVAK-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(=C(C#N)C=C(N)N=1)N)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 273

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 98

4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026003102-1g |

4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine |

1804544-34-0 | 97% | 1g |

$1,696.80 | 2022-04-02 | |

| Alichem | A026003102-500mg |

4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine |

1804544-34-0 | 97% | 500mg |

$1,029.00 | 2022-04-02 | |

| Alichem | A026003102-250mg |

4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine |

1804544-34-0 | 97% | 250mg |

$727.60 | 2022-04-02 |

4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

1804544-34-0 (4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine) 関連製品

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 5587-61-1(Triisocyanato(methyl)silane)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量